molecular formula C24H19IN2O2 B5314772 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5314772
M. Wt: 494.3 g/mol
InChI Key: DGESPPBTMDCCPL-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinazolinone class of compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is a key component of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of β-catenin, which translocates to the nucleus and activates the transcription of target genes.
Biochemical and physiological effects:
6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been used to study the role of the Wnt/β-catenin signaling pathway in embryonic development and stem cell differentiation. 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been found to promote the differentiation of mesenchymal stem cells into osteoblasts and inhibit the differentiation of adipocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. It has been found to have minimal off-target effects and does not affect other signaling pathways. However, one limitation of using 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is its solubility in aqueous solutions. It is poorly soluble in water and requires the use of organic solvents for in vitro studies.

Future Directions

There are several future directions for the use of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in scientific research. One direction is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another direction is the use of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in combination with other anti-cancer drugs to enhance their efficacy. 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone can also be used to study the role of the Wnt/β-catenin signaling pathway in other biological processes, such as wound healing and tissue regeneration.

Synthesis Methods

The synthesis of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-(4-methoxyphenyl)acetaldehyde with 2-methylphenylhydrazine to form 2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. The addition of iodine to this compound forms 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone.

Scientific Research Applications

6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been used in scientific research to study various biological processes. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have anti-tumor effects in various cancer cell lines, including colon and breast cancer cells. It has also been used to study the role of the Wnt/β-catenin signaling pathway in embryonic development and stem cell differentiation.

properties

IUPAC Name

6-iodo-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19IN2O2/c1-16-5-3-4-6-22(16)27-23(14-9-17-7-11-19(29-2)12-8-17)26-21-13-10-18(25)15-20(21)24(27)28/h3-15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGESPPBTMDCCPL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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